

What is the structure of 2-Propyl-1,3,2-benzodioxaborole?

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Compound of Interest

Compound Name: 2-Propyl-1,3,2-benzodioxaborole

Cat. No.: B1353097

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2-Propyl-1,3,2-benzodioxaborole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Propyl-1,3,2-benzodioxaborole, also known as B-propylcatecholborane, is an organoboron compound featuring a propyl group attached to the boron atom of a 1,3,2-benzodioxaborole heterocyclic system. This structure imparts unique chemical properties that make it a valuable reagent and building block in various chemical syntheses. Its molecular formula is $C_9H_{11}BO_2$, and it has a molecular weight of approximately 161.99 g/mol ^[1]. The core benzodioxaborole moiety is formed by the condensation of catechol with a boronic acid derivative.

Molecular Structure

The fundamental structure of **2-Propyl-1,3,2-benzodioxaborole** consists of a five-membered dioxaborole ring fused to a benzene ring. A propyl group is covalently bonded to the boron atom.

Caption: Chemical structure of **2-Propyl-1,3,2-benzodioxaborole**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Propyl-1,3,2-benzodioxaborole** is presented in the table below.

Property	Value
CAS Number	40218-49-3
Molecular Formula	C ₉ H ₁₁ BO ₂
Molecular Weight	161.99 g/mol
IUPAC Name	2-propyl-1,3,2-benzodioxaborole
SMILES	<chem>CCCB1OC2=CC=CC=C2O1</chem>
InChI	InChI=1S/C9H11BO2/c1-2-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3

Synthesis

The primary method for the synthesis of **2-Propyl-1,3,2-benzodioxaborole** involves the condensation reaction between propylboronic acid and catechol. This reaction is typically carried out in a suitable solvent with the removal of water to drive the equilibrium towards the product.

A general experimental protocol is as follows:

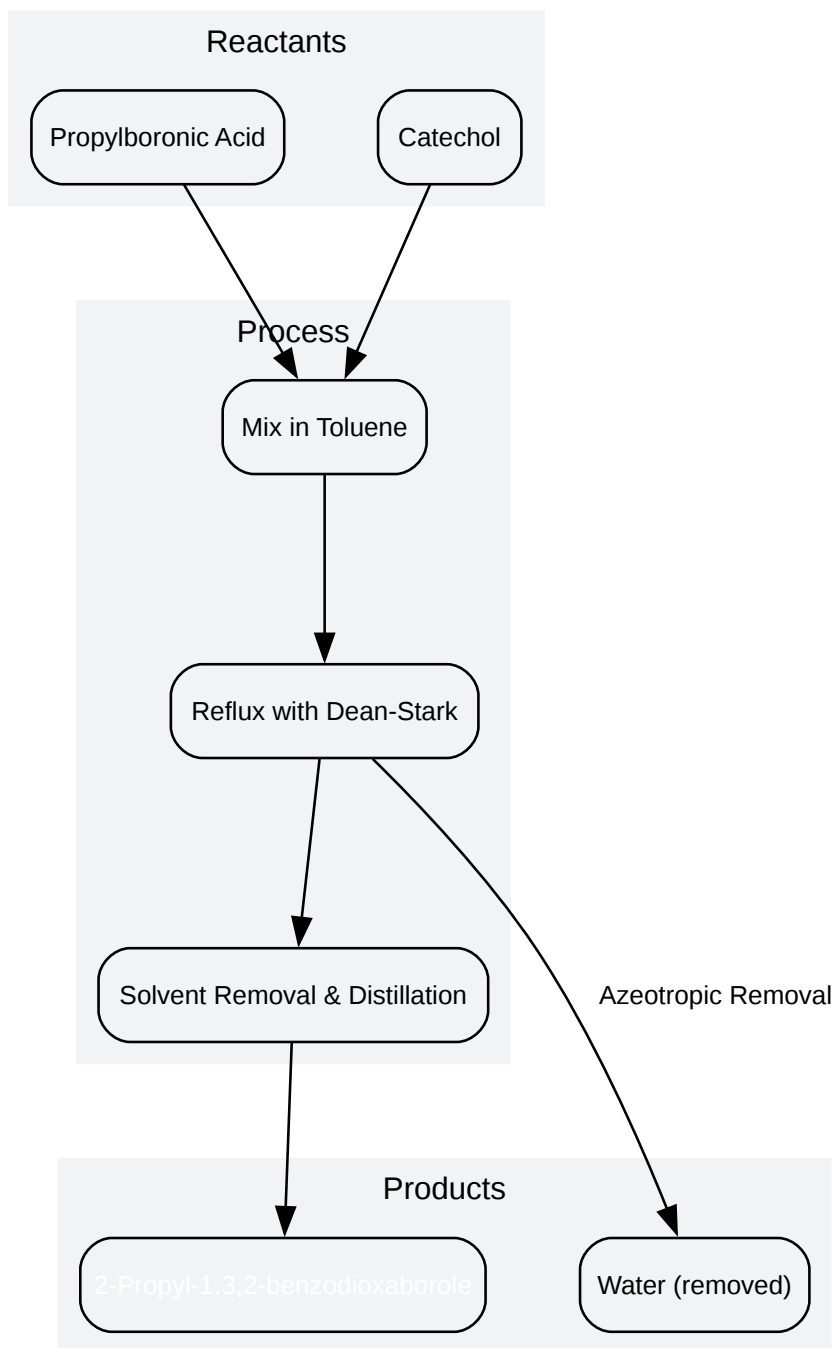
Materials:

- Propylboronic acid
- Catechol
- Anhydrous toluene (or another suitable azeotroping solvent)
- Dean-Stark apparatus
- Standard laboratory glassware

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of propylboronic acid and catechol.
- Add a sufficient volume of anhydrous toluene to dissolve the reactants.
- Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
- Continue the reaction until no more water is collected, indicating the completion of the reaction.
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by distillation under reduced pressure to yield pure **2-Propyl-1,3,2-benzodioxaborole**.

General Synthesis of 2-Propyl-1,3,2-benzodioxaborole



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Caption: General workflow for the synthesis of **2-Propyl-1,3,2-benzodioxaborole**.

Spectroscopic Data

Detailed experimental spectral data for **2-Propyl-1,3,2-benzodioxaborole** is not readily available in the public domain. For structurally related benzodioxaborole compounds, the following characteristic spectral features are expected:

^1H NMR:

- Signals in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the protons on the benzene ring.
- Signals in the aliphatic region corresponding to the propyl group: a triplet for the methyl (CH_3) protons, a multiplet for the methylene (CH_2) protons adjacent to the methyl group, and a triplet for the methylene (CH_2) protons attached to the boron atom.

^{13}C NMR:

- Signals in the aromatic region for the carbon atoms of the benzene ring.
- Signals corresponding to the carbon atoms of the propyl group. The carbon atom attached to boron will be a broad signal due to quadrupolar relaxation of the boron nucleus.

IR Spectroscopy:

- Characteristic B-O stretching vibrations.
- Aromatic C-H and C=C stretching vibrations.
- Aliphatic C-H stretching vibrations from the propyl group.

Mass Spectrometry:

- A molecular ion peak corresponding to the molecular weight of the compound.
- Fragmentation patterns characteristic of the loss of the propyl group and fragmentation of the benzodioxaborole ring.

Applications in Research and Development

2-Propyl-1,3,2-benzodioxaborole serves as a key intermediate in organic synthesis. The carbon-boron bond can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This makes it a valuable tool for the construction of complex organic molecules.

In the context of drug development, the benzodioxaborole scaffold is of interest due to its presence in some biologically active molecules. While specific research on the biological activity of **2-Propyl-1,3,2-benzodioxaborole** is limited, related compounds have been investigated for potential therapeutic applications.^[1]

Conclusion

2-Propyl-1,3,2-benzodioxaborole is a structurally important organoboron compound with significant utility in synthetic chemistry. While its fundamental properties and synthesis are understood, a comprehensive public repository of its detailed experimental and spectral data is currently lacking. Further research and publication of this data would be highly beneficial for the scientific community, particularly for those in the fields of organic synthesis and medicinal chemistry.

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References

- 1. Buy 2-Propyl-1,3,2-benzodioxaborole | 40218-49-3 [smolecule.com]
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